NG25 is a potent, selective, small-molecule inhibitor of transforming growth factor (TGF)-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). TAK1 and MAP4K2 are enzymes involved in various cellular signaling pathways, including those related to inflammation, cell survival, and cell death. NG25's ability to inhibit these kinases makes it a valuable tool for investigating the roles of these enzymes in various biological processes and exploring its potential as a therapeutic target for diseases where TAK1 and MAP4K2 are implicated.
A detailed description of the synthesis process for NG25 can be found in the paper titled "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)" by Gray et al. The paper describes the development of a pharmacophore model for type II inhibitors and its use in guiding the construction of a library of kinase inhibitors. Through kinome-wide selectivity profiling, a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines, including NG25, were identified as potent inhibitors of TAK1 and MAP4K2.
NG25 functions as a type II kinase inhibitor, binding to the ATP-binding site of TAK1 and MAP4K2 when the kinase adopts a DFG-out conformation. This binding interaction inhibits the kinase activity, preventing the phosphorylation of downstream targets involved in signaling pathways related to inflammation, cell survival, and apoptosis.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: